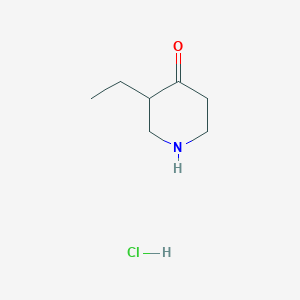

3-Ethylpiperidin-4-one hydrochloride

描述

Overview of Piperidine (B6355638) and Piperidin-4-one Frameworks in Chemical Science

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a ubiquitous structural motif found in a vast array of natural alkaloids and pharmaceuticals. wikipedia.org Its hydrogenated pyridine (B92270) structure forms the core of many biologically active compounds. chemrevlett.com Piperidine and its derivatives are fundamental components in numerous pharmaceuticals, including antihistamines, analgesics, and antipsychotics. researchgate.net The versatility of the piperidine scaffold allows for extensive functionalization, leading to a wide diversity of chemical structures and properties.

Within this class, piperidin-4-ones represent a particularly important subgroup. These compounds feature a carbonyl group at the C-4 position of the piperidine ring, which serves as a versatile synthetic handle for further molecular elaboration. researchgate.netnih.gov The presence of the ketone functionality, along with the nitrogen atom, makes piperidin-4-ones valuable intermediates in the synthesis of more complex molecules. wikipedia.org They are considered potential pharmacophores, meaning their structural framework is crucial for the biological activity of many compounds. researchgate.netnih.gov The piperidin-4-one nucleus is a key building block in the synthesis of compounds with a wide range of pharmacological activities, including anticancer, anti-HIV, antimicrobial, and anti-inflammatory properties. nih.govrdd.edu.iqnih.gov

Historical Context and Evolution of Piperidin-4-one Research

The synthesis and study of piperidin-4-ones have a rich history. Early methods for their synthesis, such as the Mannich reaction, laid the groundwork for accessing this important class of compounds. nih.govchemrevlett.com The Mannich condensation involves the reaction of an aldehyde, a primary or secondary amine, and a ketone, and it has been a cornerstone in the synthesis of substituted 4-piperidones. rdd.edu.iq Over the years, significant advancements have been made in the synthetic methodologies for preparing piperidin-4-ones. These developments include the use of various catalysts and reaction conditions to improve yields and stereoselectivity. nih.gov

Research in this area has evolved from the initial development of synthetic methods to a deeper exploration of the stereochemical and conformational aspects of these molecules. The conformation of the piperidine ring, which typically adopts a chair-like structure, and the orientation of substituents have been subjects of extensive study. chemrevlett.com Modern research continues to focus on developing novel synthetic routes to access diverse piperidin-4-one derivatives and on understanding how their three-dimensional structure influences their biological activity. nih.govnih.gov The renewed interest in this nucleus has solidified the importance of piperidin-4-ones in medicinal chemistry. researchgate.netnih.gov

Significance of 3-Ethylpiperidin-4-one (B169451) Hydrochloride in Synthetic Organic Chemistry

3-Ethylpiperidin-4-one hydrochloride is a specific derivative within the broader class of piperidin-4-ones. achemblock.com As a substituted piperidin-4-one, it serves as a valuable building block in synthetic organic chemistry. The presence of the ethyl group at the 3-position introduces a specific stereocenter, which can be exploited in the synthesis of chiral molecules. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, facilitating its use in various chemical reactions.

The general synthetic utility of 4-piperidones as intermediates in the manufacture of chemicals and pharmaceuticals extends to 3-ethyl-substituted analogs. wikipedia.org These compounds can be used to construct more complex molecular architectures, including those found in pharmacologically active agents. The ketone functionality can be transformed into a variety of other functional groups, and the secondary amine can be further substituted, allowing for the creation of a library of derivatives for biological screening. While specific high-volume applications of this compound are not extensively documented in publicly available literature, its structural features make it a useful intermediate for accessing novel chemical entities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 3-ethylpiperidin-4-one;hydrochloride |

| CAS Number | 324769-01-9 |

| Molecular Formula | C₇H₁₄ClNO |

| Molecular Weight | 163.65 g/mol |

| Purity | 95.00% |

Data sourced from AChemBlock achemblock.com

General Stereochemical Considerations in Piperidin-4-one Systems

In the case of 3-substituted piperidin-4-ones, such as 3-Ethylpiperidin-4-one, the substituent at the C-3 position introduces a chiral center. The stereoselective synthesis of such compounds is a key focus of modern organic chemistry, as different stereoisomers can exhibit vastly different pharmacological profiles. researchgate.net The conformational preferences of the piperidine ring are influenced by the nature and position of substituents. For instance, bulky substituents generally favor the equatorial position to reduce steric hindrance. The interplay of steric and electronic effects determines the most stable conformation of the molecule, which in turn dictates its reactivity and biological function. Understanding and controlling the stereochemistry of piperidin-4-one systems is therefore essential for the rational design of new synthetic molecules with desired properties. nih.gov

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

3-ethylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-2-6-5-8-4-3-7(6)9;/h6,8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZGBBJZUQNFKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626196 | |

| Record name | 3-Ethylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324769-01-9 | |

| Record name | 4-Piperidinone, 3-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=324769-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethylpiperidin 4 One Hydrochloride

Foundational Synthetic Routes to Piperidin-4-one Core Structures

The construction of the piperidin-4-one core is a critical first step and is most classically achieved through Mannich reaction-based protocols. This method is valued for its efficiency in forming the heterocyclic ring system from simple, acyclic precursors.

Mannich Reaction Based Protocols for Heterocyclic Ring Formation

The Mannich reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds in a single step. researchgate.net It is a versatile method for generating β-amino carbonyl compounds, which are key intermediates in the synthesis of various heterocyclic systems, including the piperidin-4-one scaffold. researchgate.netchemrevlett.com

The synthesis of the piperidin-4-one ring is a multi-component reaction, specifically a double Mannich reaction, that involves the condensation of a ketone, an aldehyde, and an amine. nih.govrsc.org In the context of forming the basic piperidin-4-one structure, an aliphatic ketone with α-hydrogens on both sides of the carbonyl group, two equivalents of an aldehyde (often formaldehyde), and a primary amine or an ammonium (B1175870) salt (like ammonium acetate) as the nitrogen source are used. chemrevlett.com

The reaction proceeds through the in-situ formation of an iminium ion from the aldehyde and the amine. The ketone then acts as a nucleophile, attacking the iminium ion. A second condensation on the other side of the ketone with another set of aldehyde and amine equivalents leads to the cyclization, forming the piperidin-4-one ring. The use of different ketones and aldehydes allows for the introduction of various substituents onto the piperidine (B6355638) core. mdma.ch

| Component | Role in Reaction | Example |

| Ketone | Carbonyl compound providing the C4, C5, and C6 atoms of the ring | Acetone |

| Aldehyde | Forms the iminium ion; provides C2 and C6 atoms | Formaldehyde (B43269), Benzaldehyde |

| Amine Source | Provides the nitrogen atom (N1) for the heterocycle | Ammonium Acetate (B1210297), Methylamine |

The efficiency of the Mannich reaction for piperidone synthesis is highly dependent on the reaction conditions. Early procedures that utilized aqueous or alcoholic solutions often resulted in poor yields and difficulties in isolating pure products. mdma.ch A significant improvement in both yield and product purity was achieved by employing glacial acetic acid as the solvent. mdma.ch The use of acetic acid allows the reaction to be conducted at a higher temperature without the loss of gaseous amine reactants and may catalyze the reaction through the formation of an amine acetate salt. mdma.ch Other solvents, such as ethanol, are also commonly used, particularly in the synthesis of substituted piperidones. chemrevlett.com The optimization of molar ratios of the reactants is also crucial for maximizing yields. mdma.ch

| Solvent System | Typical Outcome | Reference |

| Water or Alcohol | Poor yields, difficult isolation | mdma.ch |

| Glacial Acetic Acid | Satisfactory yields, easier isolation | mdma.ch |

| Ethanol | Commonly used for substituted derivatives | chemrevlett.com |

Hydrochlorination and Isolation of Hydrochloride Salts

Piperidones are basic compounds and are often converted to their hydrochloride salts for improved stability, crystallinity, and handling. The hydrochlorination process is typically straightforward. One common method involves dissolving the free base form of the synthesized piperidin-4-one in a suitable organic solvent, such as diethyl ether, and then introducing hydrogen chloride gas into the solution. mdma.ch This causes the hydrochloride salt to precipitate, after which it can be collected by filtration and purified by crystallization, often from a solvent like methanol. mdma.ch Alternatively, the salt can be formed by treating a solution of the piperidone with a solution of hydrochloric acid (e.g., ethanolic HCl).

Specific Strategies for 3-Ethyl Substitution

To synthesize the target compound, 3-Ethylpiperidin-4-one (B169451) hydrochloride, the ethyl group must be specifically introduced at the 3-position of the piperidone ring. This is typically achieved by selecting appropriate precursors for the Mannich reaction itself, rather than by post-synthesis alkylation.

Precursor Compounds and Reagents for Ethyl Moiety Introduction

The most direct strategy to introduce a substituent at the 3-position (and symmetrically at the 5-position) of the piperidin-4-one ring is to use an unsymmetrical aliphatic ketone in the Mannich condensation. To obtain a 3-ethyl substitution, a ketone bearing an ethyl group adjacent to the carbonyl is required.

A key precursor for this purpose is diethyl ketone (pentan-3-one). When diethyl ketone is reacted with an aldehyde (like formaldehyde) and an ammonium source, the Mannich reaction proceeds at the α-carbons, leading to the formation of a 3,5-diethyl-piperidin-4-one derivative. To achieve only a 3-ethyl substitution without a corresponding group at the 5-position, more advanced, multi-step synthetic strategies or specific blocking groups would be necessary, though the direct Mannich condensation with an appropriate ketone is the foundational approach. For instance, the use of ethyl methyl ketone in the Mannich reaction is a known method to produce 3-methyl-substituted piperidin-4-ones. chemrevlett.com By analogy, using a ketone such as diethyl ketone serves as the primary method for introducing the ethyl moiety.

Another potential, though more complex, route involves the C-alkylation of a pre-formed piperidone derivative, such as 1-benzoyl-3-carbethoxy-4-piperidone, to introduce the ethyl group. nih.gov

Mechanistic Pathways of Ethyl Group Incorporation

The incorporation of the ethyl group at the C-3 position of the piperidin-4-one ring is a critical step that defines the final structure. The mechanism depends on the chosen synthetic strategy.

In a Mannich-type reaction , the ethyl group is typically introduced as part of the ketone component. The reaction proceeds through the formation of an enol or enamine from the ketone (e.g., from 1-penten-3-one). Simultaneously, the primary amine and formaldehyde react to form an iminium ion. The enol then acts as a nucleophile, attacking the iminium ion. A second Michael addition with another equivalent of the enolizable ketone, followed by intramolecular cyclization and hydrolysis, leads to the formation of the 3-substituted piperidin-4-one ring. The ethyl group is therefore present from the outset on one of the key building blocks.

Alternatively, an alkylation approach can be employed on a pre-formed piperidin-4-one scaffold. This involves the generation of an enolate from an N-protected piperidin-4-one using a strong base. This enolate can then react with an ethylating agent, such as ethyl iodide or ethyl bromide, to introduce the ethyl group at the C-3 position. The choice of the nitrogen-protecting group is crucial to control the reactivity and regioselectivity of the alkylation.

Table 1: Comparison of Synthetic Strategies for Ethyl Group Incorporation

| Strategy | Description | Key Intermediates | Advantages | Challenges |

|---|---|---|---|---|

| Mannich Condensation | One-pot cyclization of an amine, formaldehyde, and an ethyl-containing ketone precursor. | Iminium ion, Enol/Enamine | Convergent, atom-economical. | Potential for side reactions, control of regioselectivity. |

| Dieckmann Condensation | Intramolecular cyclization of a substituted amino diester. | β-keto ester | Good for specific substitution patterns. | Requires multi-step synthesis of the acyclic precursor. |

| Enolate Alkylation | Two-step process involving formation of a piperidin-4-one enolate followed by reaction with an ethyl halide. | N-protected piperidin-4-one, Lithium enolate | Stepwise control over substitution. | Requires protecting group chemistry, potential for over-alkylation. |

Enantioselective Synthesis and Chiral Resolution Techniques

The C-3 position of 3-Ethylpiperidin-4-one is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of methods to selectively synthesize one enantiomer (asymmetric synthesis) or to separate a racemic mixture (chiral resolution) is of paramount importance, as the biological activity of chiral molecules often resides in only one of the enantiomers. numberanalytics.com

Asymmetric Approaches to 3-Ethylpiperidin-4-one Hydrochloride

Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the 50% theoretical yield limit of resolution. wikipedia.org While a general and broadly applicable asymmetric route to all 3-substituted piperidines remains a challenge, several powerful strategies have been developed. nih.gov

One advanced approach involves the catalytic asymmetric conjugate addition of nucleophiles to α,β-unsaturated systems. For instance, the conjugate addition of a homochiral lithium amide to an α,β-unsaturated ester can generate α-substituted β-amino acid derivatives with high diastereoselectivity. thieme-connect.com These intermediates can then be further elaborated and cyclized to form enantiomerically enriched piperidinones.

Another powerful technique is the rhodium-catalyzed asymmetric reductive Heck reaction . This method can couple precursors like dihydropyridines with boronic acids to furnish 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.govacs.org Subsequent chemical modifications would be required to convert the product into the target 3-ethylpiperidin-4-one.

Chiral Resolution Techniques

When an asymmetric synthesis is not feasible, a racemic mixture of 3-Ethylpiperidin-4-one can be separated into its constituent enantiomers through chiral resolution. wikipedia.org

The most common method is diastereomeric salt formation . wikipedia.orgchemeurope.com This involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent (e.g., tartaric acid or mandelic acid). wikipedia.org This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. These salts can then be separated by fractional crystallization. numberanalytics.comwikipedia.org Once separated, the addition of a base liberates the pure enantiomer of the amine from the salt.

Chiral chromatography is another widely used technique. numberanalytics.com A racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common platforms for this type of separation. numberanalytics.com

Table 2: Overview of Chiral Methodologies | Methodology | Principle | Typical Reagents/Tools | Key Feature | | :--- | :--- | :--- | :--- | | Asymmetric Synthesis | Direct formation of one enantiomer over the other using a chiral catalyst, auxiliary, or reagent. | Chiral Rhodium Catalysts, Homochiral Lithium Amides | High theoretical yield (up to 100%). wikipedia.org | Requires development of specific catalytic systems. | | Diastereomeric Salt Resolution | Conversion of enantiomers into diastereomers with different physical properties for separation. | Tartaric acid, Mandelic acid | Scalable, well-established classical technique. pharmtech.com | Success is dependent on finding a suitable resolving agent and crystallization conditions. wikipedia.org | | Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase leading to physical separation. | Chiral HPLC/GC columns | Analytical and preparative scale applicability. | Can be costly for large-scale separations. |

Evaluation of Optical Purity

After performing an enantioselective synthesis or chiral resolution, it is essential to determine the success of the process by measuring the optical purity, often expressed as enantiomeric excess (e.e.). masterorganicchemistry.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The sample is derivatized with a chiral agent, such as Mosher's acid (MTPA), to convert the enantiomers into diastereomers. tcichemicals.com The resulting diastereomers will have distinct NMR signals (e.g., different chemical shifts for specific protons or carbons), and the ratio of the integration of these signals corresponds to the ratio of the enantiomers in the original mixture. tcichemicals.com

Chiral High-Performance Liquid Chromatography (HPLC) is also a primary method for determining enantiomeric excess. By using a suitable chiral column, the two enantiomers can be separated, and they will appear as distinct peaks in the chromatogram. The relative area of these peaks directly provides the ratio of the enantiomers. researchgate.net

Chemical Reactivity and Derivatization Strategies of 3 Ethylpiperidin 4 One Hydrochloride

Transformations at the Ketone Functionality (C-4)

The carbonyl group at the C-4 position is a key site for a variety of chemical transformations, including condensation reactions, reductions, and oxidations.

The ketone at C-4 readily undergoes condensation reactions with nitrogen-based nucleophiles. The reaction with hydroxylamine hydrochloride typically yields the corresponding piperidin-4-one oxime. Similarly, condensation with thiosemicarbazide produces thiosemicarbazones. researchgate.net These reactions are fundamental in medicinal chemistry for creating derivatives with altered physicochemical properties and biological activities. For instance, the synthesis of 3-alkyl-2,6-diphenylpiperidin-4-one oxime esters has been reported, showcasing the utility of this transformation. chemrevlett.com

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime or thiosemicarbazone.

Table 1: Condensation Reactions at the C-4 Carbonyl Group

| Reactant | Reagents | Product Type | Reference |

|---|---|---|---|

| 3-Ethylpiperidin-4-one (B169451) | Hydroxylamine Hydrochloride | 3-Ethylpiperidin-4-one oxime | chemrevlett.com |

The carbonyl group of 3-ethylpiperidin-4-one can be subjected to various reduction and oxidation reactions to yield different functional groups.

Reduction: The ketone can be reduced to a secondary alcohol (3-ethylpiperidin-4-ol) using common hydride-donating reagents. Sodium borohydride (NaBH₄) is a mild reducing agent suitable for this transformation, while the more reactive lithium aluminum hydride (LiAlH₄) can also be used, typically in an anhydrous solvent like diethyl ether. libretexts.org

For a complete reduction of the carbonyl group to a methylene (B1212753) (CH₂) group, thereby forming 3-ethylpiperidine, more rigorous methods are employed. The Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by treatment with a strong base (like NaOH or KOH) at high temperatures, is one such method. ucr.eduyoutube.com Alternatively, the Clemmensen reduction uses a zinc-mercury amalgam in concentrated hydrochloric acid to achieve the same transformation. ucr.eduyoutube.com The choice between these methods often depends on the presence of other acid- or base-sensitive functional groups in the molecule. youtube.com

Oxidation: Ketones can undergo oxidation reactions, such as the Baeyer-Villiger oxidation, which converts a ketone into an ester (or a lactone for cyclic ketones). eopcw.com This reaction typically uses a peroxyacid and results in the insertion of an oxygen atom adjacent to the carbonyl carbon. ucr.edu For 3-ethylpiperidin-4-one, this would lead to the formation of a seven-membered lactam-ester derivative.

Table 2: Reduction and Oxidation Reactions at C-4

| Transformation | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Ketone to Alcohol | NaBH₄ or LiAlH₄ | Secondary Alcohol | libretexts.org |

| Ketone to Methylene | H₂NNH₂·H₂O, NaOH (Wolff-Kishner) | Methylene (Alkane) | ucr.eduyoutube.com |

| Ketone to Methylene | Zn(Hg), HCl (Clemmensen) | Methylene (Alkane) | ucr.eduyoutube.com |

Modifications at the Nitrogen Atom (N-1)

The secondary amine nitrogen in the piperidine (B6355638) ring is a highly nucleophilic center, making it a prime target for alkylation and acylation reactions.

N-Alkylation: This involves the reaction of the piperidine nitrogen with an alkyl halide or other alkylating agents. The reaction proceeds via a nucleophilic substitution mechanism. The regioselectivity of this reaction is high for the nitrogen atom due to the lone pair of electrons, which makes it the most nucleophilic site in the molecule under neutral or basic conditions. researchgate.net The hydrochloride salt must first be neutralized with a base (e.g., triethylamine, potassium carbonate) to free the secondary amine for reaction. sciencemadness.org

N-Acylation: This is the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or an anhydride, to form an N-acylpiperidone (an amide). This reaction is also highly regioselective for the nitrogen atom. For example, 3,5-bis(arylidene)-piperidin-4-one derivatives have been successfully acylated with (2-aminothiazol-4-yl)-acetyl chloride in the presence of a base. nih.gov The higher acidity of the N-H proton in similar heterocyclic systems compared to other protons often dictates the site of reaction under basic conditions, ensuring N-functionalization. beilstein-journals.orgnih.gov

The N-alkylation and N-acylation reactions are powerful tools for synthesizing a wide array of N-substituted piperidin-4-one analogues. These modifications can significantly alter the pharmacological properties of the parent molecule. Aza-Michael reactions have also been employed to generate N-substituted derivatives. researchgate.netkcl.ac.uk The synthesis of these analogues is a common strategy in drug discovery to explore structure-activity relationships.

Table 3: Examples of N-Substituted Piperidin-4-one Analogue Synthesis

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 3,5-Bis(ylidene)-4-piperidone | Acryloyl chloride, TEA | N-Acryloyl-4-piperidone | |

| Piperidine derivative | Bromoacetonitrile | N-Cyanomethylpiperidine | researchgate.net |

| Piperidine derivative | 2-Iodoethanol | N-(2-Hydroxyethyl)piperidine | researchgate.net |

Synthesis and Exploration of Novel Derivatives and Analogues

The 3-Ethylpiperidin-4-one hydrochloride scaffold is a valuable starting point for the synthesis and exploration of novel derivatives and analogues with potential applications in medicinal chemistry.

Design Principles for Structurally Modified Analogues

The design of structurally modified analogues of this compound is guided by established principles of medicinal chemistry aimed at optimizing biological activity, selectivity, and pharmacokinetic properties. Key areas for modification include the N-1 position, the C-3 ethyl group, and the C-4 carbonyl group.

N-1 Position: The secondary amine at the N-1 position is a prime site for introducing a wide variety of substituents to explore structure-activity relationships. Alkylation, acylation, and arylation can be readily achieved. The introduction of different functional groups can modulate the compound's polarity, lipophilicity, and ability to form hydrogen bonds, which can in turn influence its biological target interactions and pharmacokinetic profile. For instance, the synthesis of N-phenethyl-4-piperidone can be accomplished via an SN2 reaction between 4-piperidone and phenethyl bromide.

C-3 Ethyl Group: The ethyl group at the C-3 position can be varied in terms of its size, stereochemistry, and functionality. Replacing the ethyl group with other alkyl or aryl groups can impact the steric interactions with a biological target. The introduction of functional groups, such as hydroxyl or amino groups, can provide additional points for interaction or further derivatization.

C-4 Carbonyl Group: The ketone at the C-4 position is a key functional group for a variety of chemical transformations. It can be reduced to a hydroxyl group, which introduces a chiral center and a hydrogen bond donor/acceptor. The carbonyl group can also be converted to an oxime or a Schiff base, or it can serve as a handle for the construction of spirocyclic systems.

Incorporation into Fused and Spirocyclic Systems

The this compound scaffold is a versatile building block for the synthesis of more complex molecular architectures, including fused and spirocyclic systems. These modifications can lead to compounds with unique three-dimensional shapes and potentially novel biological activities.

Fused Systems: The piperidin-4-one ring can be used as a foundation for the construction of fused heterocyclic systems. For example, reaction with appropriate reagents can lead to the formation of pyran, pyrimidine, or other heterocyclic rings fused to the piperidine core. The synthesis of fused pyran derivatives has been reported from reactions involving piperidine as a catalyst, highlighting the utility of the piperidine moiety in facilitating such cyclizations.

Spirocyclic Systems: The C-4 carbonyl group is an ideal anchor point for the synthesis of spirocyclic compounds. A spirocycle is a bicyclic compound where the two rings are connected at a single carbon atom. The synthesis of spiro heterocycles containing a piperidine moiety has been explored for their potential biological activities. nih.gov For instance, the Strecker synthesis, involving the reaction of the piperidin-4-one with an amine and a cyanide source, can lead to the formation of an α-aminonitrile, which can be a precursor for spiro-hydantoins. nih.gov Various strategies exist for the synthesis of spiropiperidines, including the formation of the spiro-ring on a pre-existing piperidine or the construction of the piperidine ring onto a spirocyclic core. whiterose.ac.ukwhiterose.ac.uk

| System Type | Synthetic Strategy | Key Precursor/Reaction |

| Fused Pyran | Cyclization involving the piperidine moiety | Reaction with benzylidene malononitrile and ethyl benzoylacetate |

| Spiro Hydantoin | Strecker synthesis followed by cyclization | Reaction with an amine and cyanide, followed by reaction with an isocyanate |

| Spiro Oxindole | [Details not provided in search results] | [Details not provided in search results] |

This table is interactive. Click on the headers to sort.

Structural Elucidation and Conformational Analysis of 3 Ethylpiperidin 4 One Hydrochloride

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local chemical environments of individual atoms within a molecule.

One-dimensional NMR spectra offer a fundamental overview of the molecular structure. In the proton (¹H) NMR spectrum, the chemical shifts and splitting patterns (multiplicities) of the signals reveal the types of protons and their neighboring atoms. For 3-ethylpiperidin-4-one (B169451) hydrochloride, the protons of the ethyl group typically appear as a distinct upfield triplet for the methyl (CH₃) protons and a quartet for the adjacent methylene (B1212753) (CH₂) protons. The protons on the piperidine (B6355638) ring itself present more complex multiplets due to their diastereotopic nature and coupling interactions, with their chemical shifts influenced by the adjacent electron-withdrawing carbonyl group and the protonated amine.

The carbon-13 (¹³C) NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon (C=O) is readily identified by its characteristic downfield chemical shift, typically above 200 ppm. The remaining signals correspond to the carbons of the piperidine ring and the ethyl substituent, providing a complete carbon backbone map.

| Atom/Group | ¹H Chemical Shift (ppm, approximate) | ¹H Multiplicity | ¹³C Chemical Shift (ppm, approximate) |

|---|---|---|---|

| C=O | - | - | ~208 |

| Piperidine Ring Protons | 2.0 - 3.5 | Multiplets | 30 - 60 |

| Ethyl CH₂ | 1.3 - 1.7 | Quartet | 20 - 30 |

| Ethyl CH₃ | 0.8 - 1.2 | Triplet | 10 - 15 |

Note: Actual chemical shifts can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for resolving structural ambiguities.

COSY (Correlation Spectroscopy) : This experiment maps out proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are on adjacent carbons, allowing for the unambiguous tracing of the spin systems within the piperidine ring and the ethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space proximity of protons. This is particularly vital for determining the stereochemistry, such as the relative orientation (axial or equatorial) of the ethyl group on the piperidine ring, by observing correlations between its protons and those on the ring.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum establishes long-range (2-3 bond) correlations between protons and carbons. This is instrumental in assigning quaternary carbons, like the carbonyl carbon, and confirming the attachment point of the ethyl group to the piperidine ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. A strong, sharp peak is observed for the carbonyl (C=O) group stretch of the ketone. A broad and strong absorption is also present, which is indicative of the N-H stretch of the secondary ammonium (B1175870) salt. Additionally, C-H stretching vibrations from the alkyl portions of the molecule are also visible.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretch | 1710 - 1730 |

| N-H (Ammonium salt) | Stretch | 2400 - 2800 (broad) |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the molecular weight and can offer structural clues through the analysis of fragmentation patterns. Using a soft ionization technique like electrospray ionization (ESI), the mass spectrum of this compound would show a prominent peak for the protonated molecule of the free base, [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental composition. The fragmentation pattern observed in tandem MS (MS/MS) experiments can reveal characteristic losses, such as the loss of the ethyl group, which further corroborates the assigned structure.

| Ion | Description | Expected Exact Mass (m/z) |

|---|---|---|

| [C₈H₁₆NO]⁺ | Protonated molecule (free base) [M+H]⁺ | 142.1226 |

| [C₆H₁₀NO]⁺ | Fragment from loss of ethyl group | 112.0757 |

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide an excellent picture of the molecule in solution, single-crystal X-ray crystallography gives an unambiguous, high-resolution view of the molecule's structure in the solid state. This technique would precisely determine all bond lengths, bond angles, and torsional angles. Crucially, it would definitively establish the conformation of the six-membered piperidine ring (typically a chair conformation) and the exact stereochemical orientation of the ethyl substituent. Furthermore, the crystal structure would reveal the intricate network of intermolecular interactions, particularly the hydrogen bonds between the ammonium proton, the carbonyl oxygen, and the chloride anion, which dictate the crystal packing arrangement.

| Parameter | Significance |

|---|---|

| Bond Lengths and Angles | Provides precise geometric data for the entire molecule. |

| Torsional Angles | Defines the exact chair conformation of the piperidine ring. |

| Stereochemistry | Unambiguously confirms the relative orientation of the ethyl group. |

| Intermolecular Interactions | Details the hydrogen bonding network and crystal packing. |

Crystal System, Space Group, and Unit Cell Parameters

Without experimental X-ray diffraction data, the crystal system, space group, and unit cell parameters for this compound cannot be definitively stated. Typically, such data is obtained through single-crystal X-ray crystallography and provides a unique fingerprint of the compound's solid-state architecture.

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

Interatomic Bond Lengths, Bond Angles, and Torsion Angles Analysis

Similarly, a detailed analysis of interatomic distances and angles is contingent on crystallographic data. However, typical values for related compounds can provide an estimation. For instance, C-N and C-C bond lengths within the piperidine ring are expected to be in the range of 1.45-1.55 Å, while the C=O bond of the ketone is approximately 1.22 Å. Bond angles are generally close to the tetrahedral angle of 109.5°, with some distortion due to the ring structure and the presence of the sp²-hybridized carbonyl carbon. Torsion angles would define the precise conformation of the piperidine ring.

| Bond/Angle | Expected Value Range |

| C-N (Å) | 1.45 - 1.50 |

| C-C (Å) | 1.50 - 1.55 |

| C=O (Å) | ~1.22 |

| C-N-C (°) | 110 - 115 |

| N-C-C (°) | 109 - 112 |

| C-C-C (°) | 109 - 113 |

| Torsion Angles (°) | Data Not Available |

Conformational Analysis of the Piperidin-4-one Ring

The six-membered piperidin-4-one ring is conformationally flexible, but certain arrangements are energetically favored.

Preferred Ring Conformations (e.g., Chair, Distorted Chair, Boat)

For most substituted piperidin-4-ones, the chair conformation is the most stable, as it minimizes both angular and torsional strain. googleapis.com In this conformation, all bond angles are close to the ideal tetrahedral angle, and the substituents on adjacent atoms are staggered. In some cases, particularly with bulky substituents, a distorted chair or a twist-boat conformation may be adopted to alleviate steric hindrance. googleapis.com Given the relatively small size of the ethyl group, a chair or slightly distorted chair conformation is the most likely for this compound.

Configurational Isomerism (E/Z Isomers) and Conformational Dynamics

Configurational isomerism in the form of E/Z isomers is not relevant to the chiral center at the 3-position of this compound. This type of isomerism typically pertains to double bonds. The molecule does possess a stereocenter at the C3 position, meaning it can exist as a pair of enantiomers (R and S). The synthesis of this compound often results in a racemic mixture unless a stereospecific method is employed. Conformational dynamics refer to the interconversion between different ring conformations, such as the chair-to-chair flip. The energy barrier for this process is influenced by the substituents on the ring.

Stereochemistry and Orientation of Substituents (Equatorial vs. Axial)

In a chair conformation, substituents can occupy either an axial or an equatorial position. Generally, bulkier substituents prefer the equatorial position to minimize 1,3-diaxial interactions, which are a form of steric strain. For this compound, the ethyl group at the C3 position is expected to preferentially occupy the equatorial position to avoid steric clashes with the axial hydrogens at C5 and the proton on the nitrogen. This preference for the equatorial orientation of substituents is a well-established principle in the conformational analysis of cyclohexane (B81311) and its heterocyclic analogues.

| Substituent | Position | Preferred Orientation | Rationale |

| Ethyl Group | C3 | Equatorial | Minimization of 1,3-diaxial steric interactions. |

Computational Investigations and Theoretical Chemistry of 3 Ethylpiperidin 4 One Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. These methods allow for the detailed examination of molecular properties at the electronic level, providing a basis for understanding and predicting chemical phenomena.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for its balance of accuracy and computational efficiency, making it suitable for studying molecules of pharmaceutical interest. nih.gov The geometry optimization process involves finding the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure.

Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which defines the mathematical functions used to describe the electron orbitals. nih.govnih.gov This process yields key geometric parameters, including bond lengths, bond angles, and dihedral angles. nih.govnih.gov For 3-Ethylpiperidin-4-one (B169451) hydrochloride, the piperidone ring is expected to adopt a stable chair conformation. The optimized geometry provides a foundational model for further computational analyses, including the calculation of electronic properties like dipole moment and molecular orbital energies. nih.govresearchgate.net

Table 1: Representative Optimized Geometric Parameters for a Piperidone Ring Core Structure (Calculated via DFT/B3LYP)

| Parameter | Bond/Atoms | Typical Value (Å/Degrees) |

| Bond Length | C-C (in ring) | ~1.54 Å |

| C-N | ~1.47 Å | |

| C=O | ~1.23 Å | |

| Bond Angle | C-N-C | ~112° |

| N-C-C | ~110° | |

| C-C-C | ~111° | |

| C-C=O | ~120° |

Note: These are illustrative values based on DFT studies of similar piperidone structures. Actual values for 3-Ethylpiperidin-4-one hydrochloride would require specific calculation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Chemical Reactivity and Kinetic Stability

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite electrons from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap suggests the molecule is more reactive and has higher polarizability. nih.gov

From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to quantify reactivity, including chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). nih.gov These parameters are invaluable for comparing the reactivity of different derivatives in a series.

Table 2: Illustrative Frontier Molecular Orbital Properties and Quantum Chemical Descriptors

| Parameter | Formula | Representative Value |

| HOMO Energy | EHOMO | -0.216 eV |

| LUMO Energy | ELUMO | -0.043 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 0.173 Hartree (~4.7 eV) |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -0.1295 eV |

| Electronegativity (χ) | -μ | 0.1295 eV |

| Electrophilicity Index (ω) | μ² / 2η | 0.0035 eV |

Note: These values are hypothetical examples to illustrate the concepts and are derived from general principles of FMO analysis. researchgate.netresearchgate.netyoutube.com

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. libretexts.orgchemrxiv.org An MEP map is plotted onto the electron density surface of the optimized molecular geometry, using a color scale to denote different regions of electrostatic potential. deeporigin.com

Typically, the color-coding scheme is as follows:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and prone to electrophilic attack.

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green/Yellow: Denotes regions of intermediate or near-zero potential. researchgate.net

For this compound, an MEP analysis would likely reveal a strong negative potential (red) around the carbonyl oxygen atom due to the presence of lone pair electrons, identifying it as a primary site for hydrogen bonding or electrophilic interaction. Conversely, the hydrogen atom on the protonated piperidine (B6355638) nitrogen would show a strong positive potential (blue), indicating its role as a hydrogen bond donor. rsc.org MEP maps are crucial for understanding non-covalent interactions, which are fundamental to drug-receptor binding. chemrxiv.orgdeeporigin.com

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govtandfonline.com The goal is to develop predictive models that can estimate the activity of novel, unsynthesized molecules. nih.govresearchgate.net 3D-QSAR methods extend this by considering the three-dimensional properties of molecules, such as their shape and electrostatic fields. d-nb.info

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a central component of ligand-based drug design, particularly when the 3D structure of the biological target is unknown. dergipark.org.trmdpi.comcreative-biolabs.com A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific target receptor. dergipark.org.trnih.gov

The process involves aligning a set of known active molecules and identifying common chemical features, such as:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (H)

Positively and Negatively Ionizable Groups (PI/NI)

Aromatic Rings (AR)

For derivatives of 3-Ethylpiperidin-4-one, a pharmacophore model could identify the carbonyl oxygen as an HBA and the protonated nitrogen as an HBD as critical features for activity. nih.govnih.gov This model can then be used as a 3D query to screen large databases for new compounds that match the pharmacophore, potentially identifying novel and structurally diverse hits. nih.gov

Prediction of Potency and Selectivity for Derivatives

Once a statistically robust QSAR model is developed and validated, its primary application is to predict the biological potency and selectivity of new derivatives. nih.govdntb.gov.ua By calculating the relevant molecular descriptors (e.g., electronic, steric, hydrophobic) for a designed but not-yet-synthesized derivative of 3-Ethylpiperidin-4-one, its activity can be estimated using the QSAR equation. tandfonline.comnih.gov

For example, a QSAR study on a series of piperidone derivatives might yield a model indicating that increasing the hydrophobicity of a particular substituent enhances potency, while adding a bulky group at another position is detrimental. nih.govnih.gov These models guide medicinal chemists in prioritizing which derivatives to synthesize, thereby optimizing the allocation of resources and accelerating the drug discovery process. d-nb.infodntb.gov.ua The predictive power of a QSAR model is typically assessed by its statistical parameters, such as the coefficient of determination (R²) and the cross-validated correlation coefficient (Q²). tandfonline.com

Table 3: Example of a Hypothetical QSAR Model for Piperidone Derivatives

| Model Statistics | Value | Interpretation |

| R² (Coefficient of Determination) | 0.85 | 85% of the variance in biological activity is explained by the model. |

| Q² (Cross-validated R²) | 0.72 | The model has good predictive power on new data (Q² > 0.5 is generally considered predictive). |

| F-statistic | 65.4 | The model is statistically significant. |

| Number of Compounds (n) | 35 | The model was built using a dataset of 35 compounds. |

Note: This table presents hypothetical statistical results for an illustrative QSAR model.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the binding site of a target protein. This method is instrumental in understanding the structural basis of protein-ligand interactions and in screening virtual libraries of compounds to identify potential drug candidates.

Ligand-Target Interaction Analysis (e.g., Kinases, Receptors, Enzymes)

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the broader class of piperidin-4-one derivatives has been the subject of numerous computational investigations against various biological targets. These studies provide a framework for understanding the potential interactions of this compound.

For instance, derivatives of piperidin-4-one have been docked against enzymes like acetylcholinesterase, a key target in Alzheimer's disease research. In such studies, the piperidine ring often participates in hydrophobic interactions with aromatic residues in the active site, such as tryptophan and tyrosine. The carbonyl group of the piperidin-4-one core can form hydrogen bonds with amino acid residues, which is a crucial factor in ligand binding.

In the case of receptor targets, such as dopamine and serotonin receptors, piperidin-4-one analogs have been evaluated to understand their potential as antipsychotic agents. The nitrogen atom of the piperidine ring, which is protonated in the hydrochloride salt, can form a crucial salt bridge or hydrogen bond with acidic residues like aspartic acid in the binding pocket.

The ethyl group at the 3-position of this compound would likely occupy a hydrophobic sub-pocket within the binding site of a target protein. The specific nature of these interactions, including van der Waals forces and potential hydrogen bonds, would be dependent on the topology and amino acid composition of the active site.

A hypothetical interaction analysis of this compound with a generic kinase active site might involve the following:

Hydrogen bonding: The carbonyl oxygen could act as a hydrogen bond acceptor, while the protonated nitrogen could act as a hydrogen bond donor.

Hydrophobic interactions: The ethyl group and parts of the piperidine ring could interact with nonpolar residues.

Electrostatic interactions: The positive charge on the protonated nitrogen could interact favorably with negatively charged residues.

Prediction of Binding Modes and Affinities

The prediction of binding modes and affinities is a primary goal of molecular docking. The binding mode refers to the specific orientation and conformation of the ligand within the protein's binding site. The binding affinity is a measure of the strength of the interaction, often expressed as a docking score or binding energy.

Docking algorithms generate multiple possible binding poses for a ligand and rank them based on a scoring function. These scoring functions estimate the free energy of binding, with lower scores generally indicating more favorable binding.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Piperidin-4-one | -6.5 | ASP145, LYS88 | Hydrogen Bond, Salt Bridge |

| 3-Methylpiperidin-4-one | -6.8 | ASP145, LYS88, LEU130 | Hydrogen Bond, Salt Bridge, Hydrophobic |

| 3-Ethylpiperidin-4-one | -7.2 | ASP145, LYS88, LEU130, VAL75 | Hydrogen Bond, Salt Bridge, Hydrophobic |

| 3-Propylpiperidin-4-one | -7.0 | ASP145, LYS88, LEU130, VAL75 | Hydrogen Bond, Salt Bridge, Hydrophobic |

This table is illustrative and does not represent actual experimental data for this compound.

The trend in the hypothetical data suggests that the size of the alkyl substituent at the 3-position can influence the binding affinity. The ethyl group in this compound might provide an optimal balance of size and hydrophobicity to fit into a specific pocket within the active site, leading to a more favorable docking score compared to smaller or larger substituents.

It is important to note that docking scores are theoretical predictions and should be interpreted with caution. Experimental validation through techniques such as X-ray crystallography and binding assays is necessary to confirm the predicted binding modes and affinities.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystalline solids. It provides a graphical representation of the regions of space where a molecule is in contact with its neighbors and the nature of these contacts. This analysis is valuable for understanding the crystal packing and the forces that stabilize the crystal lattice.

For this compound, a Hirshfeld surface analysis would reveal the key intermolecular interactions involving the cation (3-ethylpiperidin-4-one) and the chloride anion. The surface is typically mapped with properties such as dnorm, which highlights regions of close contact between atoms. Red spots on the dnorm surface indicate close contacts, which often correspond to hydrogen bonds.

The primary intermolecular interactions expected in the crystal structure of this compound would be:

N-H···Cl hydrogen bonds: The protonated nitrogen of the piperidine ring would act as a strong hydrogen bond donor, forming a significant interaction with the chloride anion.

C-H···O hydrogen bonds: The carbonyl oxygen of the piperidin-4-one ring can act as a hydrogen bond acceptor, interacting with C-H groups of neighboring molecules.

C-H···Cl hydrogen bonds: The chloride anion can also accept weaker hydrogen bonds from C-H groups on the piperidine ring and the ethyl substituent.

The relative contributions of these different interactions can be quantified using 2D fingerprint plots derived from the Hirshfeld surface. These plots provide a summary of all intermolecular contacts in the crystal.

The following table illustrates the kind of data that would be obtained from a Hirshfeld surface analysis of a related piperidin-4-one hydrochloride derivative.

| Interaction Type | Percentage Contribution |

| H···H | 45% |

| O···H / H···O | 25% |

| Cl···H / H···Cl | 20% |

| C···H / H···C | 8% |

| Other | 2% |

This table is illustrative and based on typical values for similar organic hydrochlorides.

The data indicates that H···H, O···H, and Cl···H contacts are the most significant intermolecular interactions, collectively accounting for a large portion of the crystal packing forces. The Hirshfeld surface analysis provides a detailed and quantitative understanding of how molecules of this compound would arrange themselves in the solid state, which is crucial for understanding its physicochemical properties such as solubility and stability.

Exploration of Biological Activities and Underlying Mechanisms Pre Clinical Focus

In Vitro Pharmacological Investigations of Derivatives and Analogues

The core structure of 3-ethylpiperidin-4-one (B169451) has served as a template for the synthesis of numerous derivatives, which have been extensively screened for a variety of biological activities. These studies are foundational in understanding the therapeutic potential of this class of compounds.

Anticancer Activity in Cell-Based Assays (e.g., SRB assay, cytotoxicity)

Derivatives of the piperidin-4-one skeleton are a significant area of interest in oncology research, demonstrating cytotoxic effects against a range of human cancer cell lines. sphinxsai.comnih.gov The piperidine (B6355638) ring is a common feature in many natural alkaloids and is utilized in drug design for its structural properties. nih.gov

A series of spiro[chroman-2,4′-piperidin]-4-one derivatives were assessed for their cytotoxic effects on three human cancer cell lines: MCF-7 (breast carcinoma), A2780 (ovarian cancer), and HT-29 (colorectal adenocarcinoma) using the MTT assay. japsonline.comresearchgate.net One compound in this series, featuring a sulfonyl spacer, demonstrated the most potent activity with IC50 values ranging from 0.31 to 5.62 μM. japsonline.comresearchgate.net In contrast, a trimethoxyphenyl derivative was the least potent, with IC50 values between 18.77 and 47.05 μM. japsonline.comresearchgate.net

Similarly, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated as potential anti-cancer agents. nih.gov Certain compounds from this series effectively reduced the growth of several hematological cancer cell lines. nih.gov Another study synthesized three series of substituted piperdin-4-one derivatives and tested their in vitro anticancer activity against the HeLa cell line, with results indicating varying levels of potency. sphinxsai.com

Further research into N-substituted piperidine derivatives revealed that a compound with a hydroxyl group at the para position of the piperidine ring was the most active against breast cancer cell lines among the tested series. sums.ac.ir Additionally, novel piperidine derivatives have been investigated as inhibitors of the colchicine binding site, which can induce apoptosis in prostate cancer PC3 cells. nih.gov The introduction of a halogen substituent to the C-3 position of a pyrazolopyrimidine ring in a series of AKT inhibitors bearing a piperidin-4-yl side chain significantly increased their inhibitory activity against both AKT1 and PC-3 cells. nih.gov Specifically, compound 10h from this series showed high potency in both AKT1 inhibition (IC50 = 24.3 nM) and PC-3 cell proliferation (IC50 = 3.7 μM). nih.gov

Table 1: Anticancer Activity of Selected Piperidin-4-one Derivatives

| Compound Series | Cancer Cell Line(s) | Assay | Key Findings/Potency (IC50) | Reference |

|---|---|---|---|---|

| Spiro[chroman-2,4′-piperidin]-4-one derivatives | MCF-7, A2780, HT-29 | MTT | Compound 16 (sulfonyl spacer) showed IC50 values between 0.31 and 5.62 μM. | japsonline.comresearchgate.net |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological cancer cell lines | Not specified | Compounds II and IV reduced cell growth and increased pro-apoptotic gene expression. | nih.gov |

| N-substituted piperidine derivatives | Breast cancer cell lines | MTT | Compound 6a (para-hydroxyl) was the most active. | sums.ac.ir |

| AKT inhibitors with piperidin-4-yl side chain | PC-3 (prostate cancer) | Proliferation Assay | Compound 10h showed an IC50 of 3.7 μM. | nih.gov |

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral) in Microbial Assays

The piperidin-4-one scaffold has been effectively utilized in the development of novel antimicrobial agents. biomedpharmajournal.org A variety of derivatives have demonstrated significant activity against both bacterial and fungal pathogens. biomedpharmajournal.orgresearchgate.net

For instance, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were synthesized and screened for in vitro antibacterial and antifungal activities. biomedpharmajournal.org The antibacterial activity of these compounds was comparable to the standard drug ampicillin. biomedpharmajournal.org Notably, the thiosemicarbazone derivatives exhibited very high antifungal activity, suggesting that the addition of this group enhances potency. biomedpharmajournal.org Another study found that a newly synthesized 2,6 disubstituted piperidine-4-one derivative was highly potent against Bacillus subtilis and the fungus Candida albicans. researchgate.net

The antimicrobial efficiency of other piperidin-4-one derivatives was tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Enterobacter sp.) bacteria using the agar dilution method. yu.edu.jo The results indicated that a derivative condensed with thiosemicarbazide showed higher antimicrobial activity. yu.edu.jo Furthermore, synthetic N-methyl-4-piperidone-derived monoketone curcuminoids were evaluated against a panel of cariogenic bacteria, with some compounds displaying moderate activity against strains like Streptococcus mutans and Streptococcus mitis. mdpi.com

In the realm of antiviral research, piperidine derivatives have also shown promise. Studies have investigated their activity against the influenza A/H1N1 virus, with some compounds demonstrating an ability to inhibit viral replication. nih.gov Additionally, molecular docking studies have suggested that piperamide compounds, which contain the piperidine ring, could be potential antiviral agents against SARS-CoV-2 by targeting its main protease (Mpro). acs.org

Table 2: Antimicrobial Activity of Selected Piperidin-4-one Derivatives

| Compound Series/Derivative | Target Organism(s) | Activity Type | Key Findings | Reference |

|---|---|---|---|---|

| Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones | Various bacteria and fungi | Antibacterial & Antifungal | Antibacterial activity comparable to ampicillin; very high antifungal activity. | biomedpharmajournal.org |

| 2,6 Disubstituted piperidine-4-one derivative (DALIL1) | Bacillus subtilis, Candida albicans | Antibacterial & Antifungal | Found to be highly potent compared to standard. | researchgate.net |

| (Z)-2-((2S,5S)-2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methylpiperidin-4-ylidene)hydrazine-1-carbothioamide | Staphylococcus aureus, Enterobacter sp. | Antibacterial | Showed higher antimicrobial activity compared to its precursor. | yu.edu.jo |

| Piperidine carboxylic acid ester derivatives | Influenza A/H1N1 virus | Antiviral | Compounds 8 and 11 showed efficacy comparable to oseltamivir. | nih.gov |

| Piperamides (e.g., Pipercyclobutanamide B) | SARS-CoV-2 (in silico) | Antiviral | Showed high binding affinity to the main protease (Mpro). | acs.org |

Antioxidant Activity Evaluation (e.g., DPPH radical scavenging assay)

Several studies have investigated the antioxidant potential of piperidin-4-one derivatives, commonly employing the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netresearchgate.net This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical, leading to a color change that can be quantified spectrophotometrically. mdpi.com

A study on 3-arylidene-4-piperidones found that synthesized compounds showed significant IC50 values in the DPPH assay in a dose-dependent manner, with some derivatives displaying stronger antioxidant activity than the standard, ascorbic acid. researchgate.net It was noted that piperidones generally exhibited a higher antioxidant effect compared to their corresponding isomeric alcohols. The free radical scavenging activity is influenced by the substituents on the piperidine ring; for example, compounds with electron-donating groups like methoxy and methyl at the para position of the phenyl ring showed significant activity. scispace.com

Derivatives such as 3,3-Dimethyl 2,6-dimethyl piperidine 4-one oxime have also been reported to exert potent antioxidant activity. scispace.com The evaluation of various piperidinone oxime esters further supports the role of this structural class as effective free radical scavengers. innovareacademics.in

Table 3: Antioxidant Activity of Piperidin-4-one Derivatives via DPPH Assay

| Compound Series/Derivative | Key Findings | Reference |

|---|---|---|

| 3-Arylidene-4-piperidones | Compounds 3d and 3e showed stronger activity (P < 0.001) than ascorbic acid. | researchgate.net |

| Piperidones vs. Isomeric Alcohols | Piperidone 1 demonstrated excellent radical scavenging activity, superior to its isomeric alcohols. | |

| 4-methyl-N'-(3-alkyl-2r,6C-diaryl piperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides | Derivatives with electron-donating groups (methoxy, methyl) exhibited significant scavenging activity. | scispace.com |

| 3,3-Dimethyl 2,6-dimethyl piperidine 4-one oxime | Reported to have potent antioxidant activity. | scispace.com |

Modulatory Effects on Enzyme Systems (e.g., Kinase Inhibition, Hydrolase Inhibition)

Derivatives based on the piperidine scaffold have been identified as potent inhibitors of various enzyme systems, highlighting their potential in treating diseases like Alzheimer's and cancer. A primary focus has been on the inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's disease therapy. acgpubs.orgnih.gov

A series of α,β-unsaturated carbonyl-based piperidinone derivatives were synthesized and showed inhibitory activity against both AChE and BuChE. acgpubs.org Compound 1d, (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one), was the most potent against AChE with an IC50 value of 12.55 µM, while compound 1g, (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one), was most effective against BuChE with an IC50 of 17.28 µM. acgpubs.org Another study found that 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride was an extremely potent AChE inhibitor with an IC50 of 0.56 nM and showed 18,000 times greater affinity for AChE over BuChE. nih.gov The basic nitrogen atom within the piperidine ring is considered a crucial element for this inhibitory action, interacting with the anionic site of the enzyme. ijpsi.orgrsc.org

Beyond cholinesterases, piperidine derivatives have been developed as kinase inhibitors. A series of AKT inhibitors with a piperidin-4-yl side chain were synthesized, with compound 10h emerging as a potent pan-AKT inhibitor (AKT1 IC50 = 24.3 nM). nih.gov This compound also inhibited other kinases in the AGC family. nih.gov Additionally, piperidine-substituted naphthyridinones and quinolinones have been shown to be highly potent inhibitors of p38 MAP kinase. researchgate.net Research has also led to the development of IκB kinase (IKKb) inhibitors based on a piperidinone structure, which are being explored for their anti-cancer properties. encyclopedia.pub

Receptor Antagonist/Agonist Activities (e.g., 5-HT6 receptor antagonism)

The piperidine framework is a key structural component in ligands designed to interact with various neurotransmitter receptors. Significant research has been directed towards developing antagonists for the 5-HT6 serotonin receptor, a target for cognitive enhancement in neurological disorders. 7-Arylsulfonyl substituted benzofuropiperidine was identified as a novel scaffold for 5-HT6 receptor antagonists, leading to the development of selective and brain-penetrant compounds. nih.gov

In addition to serotonin receptors, piperidine and piperazine derivatives have been explored for their activity at opioid receptors. A series of 4-substituted piperidine and piperazine compounds based on a tetrahydroquinoline scaffold showed balanced, low nanomolar binding affinity for both the mu opioid receptor (MOR) and the delta opioid receptor (DOR). nih.govnih.gov By modifying the side chain, researchers could modulate the binding affinity and functional activity, with several compounds displaying good efficacy as MOR agonists while simultaneously acting as DOR antagonists. nih.govnih.gov This dual activity profile is of interest for developing analgesics with a reduced potential for tolerance and dependence. nih.gov

Mechanistic Studies of Biological Action

Understanding the mechanisms through which piperidin-4-one derivatives exert their biological effects is crucial for their development as therapeutic agents. In the context of anticancer activity, mechanistic studies have revealed that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest.

For example, the most active spiro[chroman-2,4′-piperidin]-4-one derivative was found to induce early apoptosis in MCF-7 breast cancer cells. japsonline.com It also caused an increase in the population of cells in the sub-G1 and G2-M phases of the cell cycle. japsonline.com Similarly, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were shown to increase the mRNA expression of apoptosis-promoting genes, such as p53 and Bax, in hematological cancer cells. nih.gov The anticancer effects of some piperidine compounds are also linked to the inhibition of key signaling pathways necessary for cancer cell survival and proliferation, such as the JAK/STAT and PI3K-AKT pathways. nih.govnih.gov For instance, the potent pan-AKT inhibitor 10h was shown to effectively inhibit the cellular phosphorylation of AKT and induce apoptosis in PC-3 prostate cancer cells. nih.gov

The mechanism for enzyme inhibition, particularly for cholinesterases, is often attributed to the interaction of the protonated piperidine nitrogen with the anionic site of the enzyme's active site, mimicking the interaction of the natural substrate, acetylcholine. ijpsi.orgrsc.org Molecular docking studies have further elucidated these interactions, showing how different parts of the molecule fit into the active site gorge of the enzyme. acgpubs.org

Investigation of Cellular Pathways and Signaling Cascades (e.g., Apoptosis Induction)

A significant area of investigation for piperidin-4-one derivatives has been their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov The induction of apoptosis is a critical mechanism for many anticancer agents. nih.gov

Research on novel piperidone compounds has shown they can trigger cell death through the intrinsic apoptotic pathway. nih.gov Key events in this cascade include the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and the activation of effector caspases, such as caspase-3 and caspase-7, which are hallmarks of apoptosis. nih.gov For instance, certain curcumin piperidone derivatives have been shown to induce apoptosis in human glioblastoma cells in a concentration-dependent manner. nih.gov This process involves the significant loss of mitochondrial membrane potential and is dependent on the activation of both initiator caspase-8 and caspase-9, which subsequently activate the executioner caspase-3. nih.gov

Furthermore, studies on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have demonstrated an increase in the mRNA expression of apoptosis-promoting genes, specifically p53 and Bax, in hematological cancer cell lines. nih.gov The p53 protein is a crucial tumor suppressor that can initiate apoptosis in response to cellular stress, while Bax is a pro-apoptotic member of the Bcl-2 family that plays a central role in the mitochondrial pathway of apoptosis. nih.govmdpi.com The activation of these signaling pathways underscores the potential of the piperidin-4-one scaffold to modulate fundamental cellular processes that control cell survival and death. nih.govnih.gov

Some piperidone-containing compounds, designed as curcumin mimics, have also been found to act as proteasome inhibitors. nih.gov By inhibiting the proteasome, these compounds lead to an increase in poly-ubiquitinated proteins, which can trigger pro-apoptotic pathways and ultimately lead to cell death. nih.gov

Table 1: Effects of Piperidone Derivatives on Apoptotic Pathways

| Compound Class | Cell Line(s) | Observed Effects | Signaling Pathway Implicated |

| Dichloroacetyl-bis(benzylidene)-piperidones | Lymphoma, Colon Cancer | ROS accumulation, mitochondrial depolarization, caspase-3/7 activation, DNA fragmentation. nih.gov | Intrinsic Apoptotic Pathway, Proteasome Inhibition. nih.gov |

| Curcuminoid analogues (FLDP-5, FLDP-8) | Glioblastoma (LN-18) | Loss of mitochondrial mass and membrane potential, activation of caspase-8, caspase-9, and caspase-3. nih.gov | Extrinsic and Intrinsic Apoptotic Pathways. nih.gov |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological Cancers | Increased mRNA expression of p53 and Bax. nih.gov | p53-mediated Apoptosis. nih.gov |

Elucidation of Molecular Targets and Binding Mechanisms

To understand how piperidin-4-one derivatives initiate cellular signaling cascades, researchers employ computational methods like molecular docking to identify and characterize their molecular targets and binding mechanisms. nih.gov These in silico studies predict the binding affinity and interaction patterns of a ligand with the active site of a target protein. nih.govresearchgate.net

Molecular docking analyses of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been performed against various protein targets implicated in cancer, including those relevant to myeloma, leukemia, and lymphoma. nih.gov These studies help to confirm that the compounds can effectively bind to the active sites of these target proteins, providing a molecular basis for their observed biological activity. nih.gov

In related heterocyclic compounds, docking studies have revealed specific types of molecular interactions that stabilize the ligand-protein complex. For example, in studies of hydroxypyridin-4-one derivatives targeting acetylcholinesterase, interactions include hydrophobic interactions between the phenyl group of the ligand and tryptophan (Trp) and tyrosine (Tyr) residues in the active site. nih.gov Additionally, π-cation interactions have been observed between the nitrogen atom of the piperidine ring and phenylalanine (Phe) residues, as well as between other parts of the ligand and other aromatic residues like tryptophan. nih.gov These specific interactions are crucial for the affinity and selectivity of the compound for its molecular target. While these examples are not directly for 3-Ethylpiperidin-4-one hydrochloride, they illustrate the methods used to elucidate binding mechanisms for related structures.

Table 2: Examples of Molecular Interactions Identified via Docking Studies for Piperidine-Containing Scaffolds

| Ligand Scaffold | Target Protein | Key Interacting Residues | Type of Interaction |

| Hydroxypyridin-4-one with benzylpiperidine | Acetylcholinesterase | Trp285, Tyr340 | Hydrophobic |

| Hydroxypyridin-4-one with benzylpiperidine | Acetylcholinesterase | Phe294 | π-cation |

| Hydroxypyridin-4-one with benzylpiperidine | Acetylcholinesterase | Trp85 | π-cation |

| Hydroxypyridin-4-one with benzylpiperidine | Acetylcholinesterase | Tyr336, Tyr123, Phe337 | Hydrophobic |

Structure-Activity Relationship (SAR) Analysis in the Context of Biological Efficacy

Structure-Activity Relationship (SAR) analysis is essential for optimizing the biological efficacy of a lead compound. It involves systematically modifying the chemical structure and evaluating the impact of these changes on the compound's activity. For the piperidin-4-one scaffold, SAR studies have provided valuable insights into the structural features required for potent biological effects, particularly anticancer activity. nih.govresearchgate.net

Studies on a series of 3,5-bis(arylidiene)-4-piperidone analogs of curcumin have shown that the nature of the substituent on the aryl rings significantly influences their anticancer activity. researchgate.net Similarly, research on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones highlights the importance of the substituents on the aryl groups at the 2 and 6 positions of the piperidone ring. nih.gov For example, specific compounds within this series demonstrated enhanced cytotoxic effects against various cancer cell lines, indicating that the electronic and steric properties of these aryl substituents are critical determinants of efficacy. nih.gov